molecular formula C17H21ClN2O2S B6791170 N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide

N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide

Cat. No.: B6791170
M. Wt: 352.9 g/mol
InChI Key: HQLSHLRUZUCYNG-UHFFFAOYSA-N
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Description

N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide is a complex organic compound that features a benzothiophene ring, an oxazole ring, and a chlorinated substituent

Properties

IUPAC Name

N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O2S/c1-9-15(10(2)22-20-9)17(3,4)16(21)19-12-6-5-7-13-11(12)8-14(18)23-13/h8,12H,5-7H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLSHLRUZUCYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(C)(C)C(=O)NC2CCCC3=C2C=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide typically involves multi-step organic reactions. One common synthetic route may include:

    Formation of the Benzothiophene Ring: Starting from a suitable thiophene precursor, the benzothiophene ring can be synthesized through cyclization reactions.

    Oxazole Ring Formation: The oxazole ring can be synthesized through cyclization of appropriate precursors, often involving condensation reactions.

    Amide Bond Formation: The final step involves coupling the benzothiophene and oxazole intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiophene derivatives.

    Substitution: Formation of substituted benzothiophene derivatives with various functional groups.

Scientific Research Applications

N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigating its biological activity and potential as a therapeutic agent.

    Materials Science: Exploring its properties for use in advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide involves interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes involved in disease pathways.

    Receptor Modulation: Interacting with cellular receptors to modulate biological responses.

    Pathway Interference: Disrupting key signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide shares similarities with other benzothiophene and oxazole derivatives, such as:

      Benzothiophene Derivatives: Compounds with similar benzothiophene structures but different substituents.

      Oxazole Derivatives: Compounds with oxazole rings and varying functional groups.

Uniqueness

    Structural Uniqueness: The combination of benzothiophene, oxazole, and chlorinated substituents makes this compound unique.

    Functional Properties: Its specific chemical properties and potential biological activities distinguish it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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